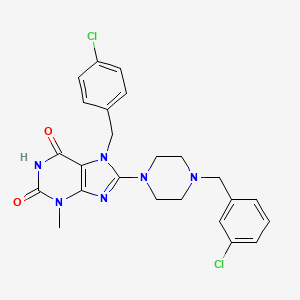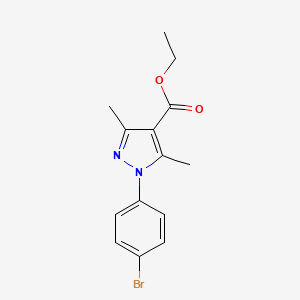
ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
The compound “ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” have been synthesized via one-pot reductive cyclization methods .Applications De Recherche Scientifique
- Thiazolopyrimidines, including ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have shown high inhibitory activity against tumor cell replication processes . Researchers are investigating their potential as antitumor agents due to their modifiable structure and promising pharmacological properties.
- The compound’s crystal structure was established using single-crystal X-ray diffraction (SCXRD). It contains a 4-bromophenyl fragment at C5 and plays a role in halogen-π interactions, leading to the formation of one-dimensional homochiral chains . Understanding these interactions contributes to supramolecular chemistry research.
- Indole derivatives, such as ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have been investigated for antiviral activity. For instance, related compounds showed inhibitory effects against influenza A and Coxsackie B4 viruses .
- Some indole derivatives exhibit anti-inflammatory and analgesic activities. While not directly related to the mentioned compound, it highlights the broader pharmacological relevance of indole-based structures .
- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not the same compound, the presence of indole in both natural and synthetic molecules underscores its significance in plant biology .
- Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold for designing new drug candidates. Its synthetic potential allows for modifications to optimize ligand interactions with biotargets .
Antitumor and Anticancer Activity
Supramolecular Chemistry and Crystallography
Antiviral Properties
Anti-Inflammatory and Analgesic Potential
Plant Hormone Research
Synthetic Chemistry and Drug Development
Mécanisme D'action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds like “1-(4-Bromophenyl)ethanol” have safety data sheets available that provide information on hazards, safe handling practices, and emergency procedures .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVCXVCFVRQYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

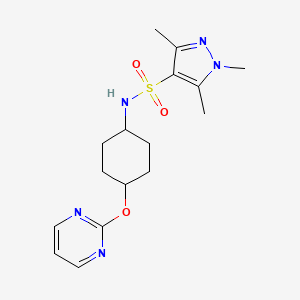
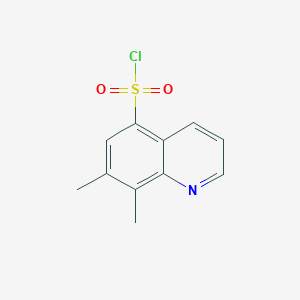
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)
![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)
![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)
![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)

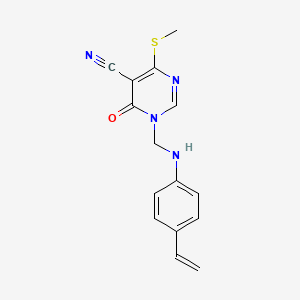
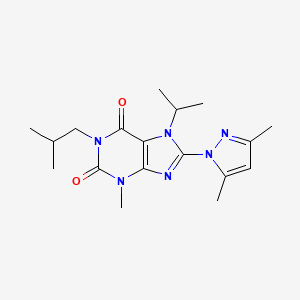
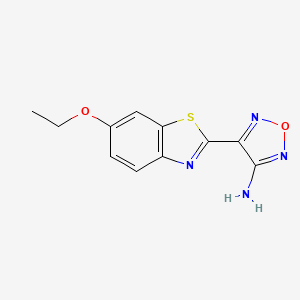

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)
